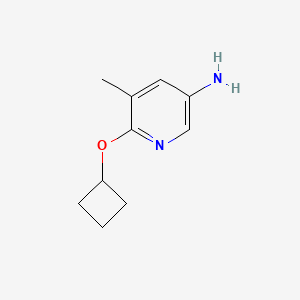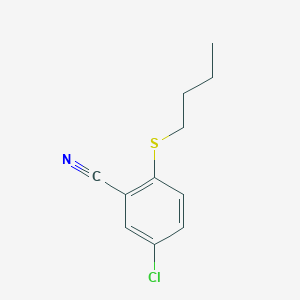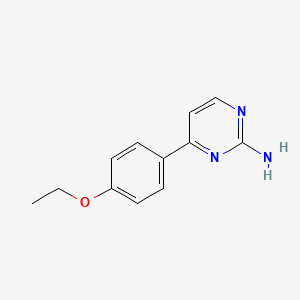
4-((4-Bromo-3-fluorophenyl)sulfonyl)morpholine
Vue d'ensemble
Description
4-((4-Bromo-3-fluorophenyl)sulfonyl)morpholine, also known as BFM or NCGC00385784-01, is a chemical compound that belongs to a class of sulfonyl. It has a molecular formula of C10H11BrFNO3S and a molecular weight of 324.17 .
Molecular Structure Analysis
The molecular structure of 4-((4-Bromo-3-fluorophenyl)sulfonyl)morpholine consists of a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom. Attached to this ring is a sulfonyl group (SO2), which is further connected to a phenyl ring. The phenyl ring is substituted with a bromine atom at the 4-position and a fluorine atom at the 3-position .Applications De Recherche Scientifique
Antimicrobial and Modulating Activity
4-((4-Bromo-3-fluorophenyl)sulfonyl)morpholine and its derivatives have shown promising results in antimicrobial studies. For example, sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a related compound, demonstrated potent antimicrobial activity against various bacterial strains and fungi, with some showing minimum inhibitory concentrations (MICs) in the range of 6.25–25.0 µg/mL (Janakiramudu et al., 2017). Another study explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, finding it effective against multi-resistant strains of various bacteria and fungi (Oliveira et al., 2015).
Antidepressive Activity
Compounds like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, synthesized from related chemical structures, have been investigated for their antidepressant activities. In a mice forced swimming test, this compound showed potential for further investigation in antidepressant activity (Yuan, 2012).
Antifungal and Antimicrobial Agents
Several studies have synthesized new derivatives of morpholine-containing compounds that exhibit antibacterial and antifungal activities. For example, the synthesis and evaluation of 5-substituted-1,3,4-oxadiazol-2yl-4-(morpholin-4yl sulfonyl)benzyl sulfides as antibacterial agents showed moderate to good antimicrobial activity (ur-Rehman et al., 2015).
Material Synthesis and Characterization
Morpholine compounds are also involved in material synthesis. For instance, the novel morpholinium-functionalized anion-exchange blend membranes displayed enhanced thermophysical properties, attributed to the PBI matrix, making them suitable for applications like alkaline fuel cells (Morandi et al., 2015).
Synthesis of Chiral Intermediates
Efficient synthesis methods have been developed for chiral intermediates like (S)-3-(4-fluorophenyl)morpholin-2-one, a key intermediate of the antiemetic drug aprepitant, demonstrating the role of morpholine derivatives in pharmaceutical synthesis (Wang, 2015).
Propriétés
IUPAC Name |
4-(4-bromo-3-fluorophenyl)sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO3S/c11-9-2-1-8(7-10(9)12)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLNWFHOCXVGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Bromo-3-fluorophenyl)sulfonyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



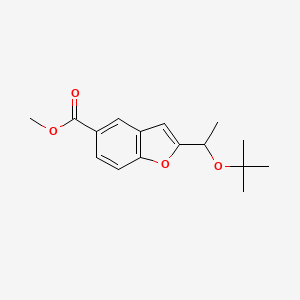
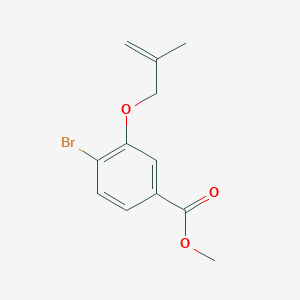
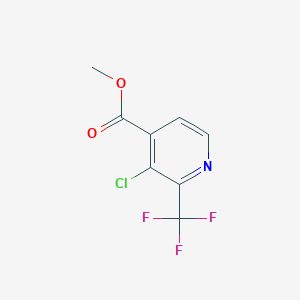
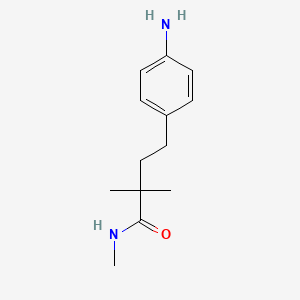
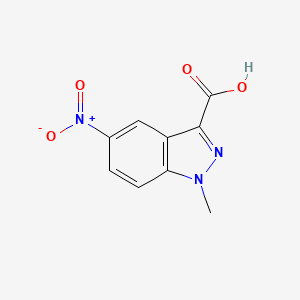
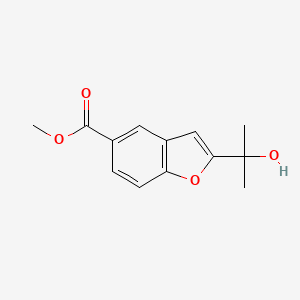
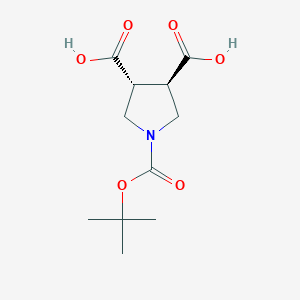
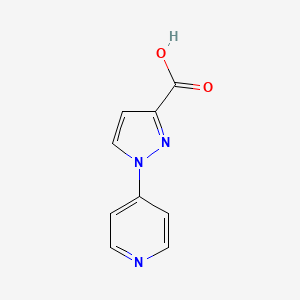
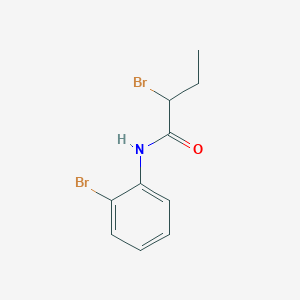
![1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1399680.png)
![Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1399681.png)
